![molecular formula C7H8N4 B2498811 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine CAS No. 860722-53-8](/img/structure/B2498811.png)
5-methyl-1H-imidazo[4,5-b]pyridin-7-amine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines, including derivatives like 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine, can be achieved through palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, offering a facile method for obtaining products with substitution at N1 and C2 positions. This approach provides quick access to the desired compounds, demonstrating its efficiency in synthesizing structurally complex heterocycles (Rosenberg et al., 2012).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine have been studied using density functional theory (DFT) and X-ray crystallography. These studies provide insights into the bond lengths, bond angles, and the influence of methyl substitution on the molecule's properties. The presence of a medium-strong hydrogen bond, NH…N, linking the N-atom of the pyridine with an adjacent molecule, has been confirmed, highlighting the compound's structural characteristics (Lorenc et al., 2008).
Chemical Reactions and Properties
5-Methyl-1H-imidazo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including cross-coupling reactions that offer new synthetic routes to heterocyclic amines. These reactions, facilitated by palladium-catalyzed Buchwald cross-coupling, underscore the compound's versatility in organic synthesis. The modification of this compound through such reactions highlights its chemical reactivity and applicability in generating biologically relevant heterocycles (Sajith et al., 2013).
Scientific Research Applications
Synthesis Techniques
- Imidazo[4,5-b]pyridines and -pyrazines, closely related to 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine, have been synthesized using a palladium-catalyzed amide coupling reaction, facilitating quick access to products with substitution at N1 and C2. This technique has been applied in the synthesis of the natural product pentosidine and the mutagen 1-Me-5-PhIP (Rosenberg, Zhao, & Clark, 2012).
Chemical Properties and Analysis
- The molecular structure, vibrational energy levels, and potential energy distribution of 5-methyl-1H-imidazo[4,5-b]pyridine have been determined using density functional theory (DFT). X-ray data of 5-methyl-1H-imidazo[4,5-b]pyridine confirm the presence of a medium-strong hydrogen bond of the type NH…N in its structure (Lorenc et al., 2008).
Synthetic Applications
- A modified synthetic approach has been reported for the synthesis of heterocyclic food mutagens, PHIP and DMIP, using 2-halo-1-methyl-imidazo[4,5-b]pyridine. This method emphasizes an optimized palladium-catalyzed Buchwald cross-coupling reaction (Sajith, Muralidharan, Karuvalam, & Haridas, 2013).
Pharmaceutical Research
- Some derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid have been synthesized and tested for antituberculotic activity. This research involved the synthesis of various compounds such as the acid's methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones (Bukowski & Janowiec, 1996).
Safety And Hazards
Future Directions
Imidazo[4,5-b]pyridines have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, it is necessary for the development of a new drug that overcomes the AMR problems .
properties
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3H,1H3,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXWAJPATBTJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-imidazo[4,5-b]pyridin-7-amine |
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